molecular formula C8H8N2O4 B1587614 N-(2-Hydroxy-4-nitrophenyl)acetamide CAS No. 25351-89-7

N-(2-Hydroxy-4-nitrophenyl)acetamide

Cat. No. B1587614
CAS RN: 25351-89-7
M. Wt: 196.16 g/mol
InChI Key: VVVCUZJRBFEICS-UHFFFAOYSA-N
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Patent
US07399865B2

Procedure details

To 400 g of 2-amino-5-nitrophenol in a 5-L multi-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, 500-mL addition funnel, heating mantle, and a thermocouple attached to a temperature controller was added 1.6 L of acetic acid. The mixture was stirred at 60° C. as 398 g of acetic anhydride was added over 1.5 hours. After 1 hour, another 37 g of acetic anhydride was added. After another 1 hour, the mixture was cooled and diluted with 2 L of water. Solid was collected by filtration and washed with water and heptane. The solid was dried in a vacuum oven to give 509 g of the title compound.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step Two
Quantity
398 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[C:12](O)(=[O:14])[CH3:13].C(OC(=O)C)(=O)C>O>[C:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
398 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
37 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, nitrogen inlet, 500-mL addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
was added over 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
After another 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
WASH
Type
WASH
Details
washed with water and heptane
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 509 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.